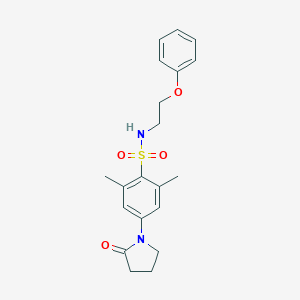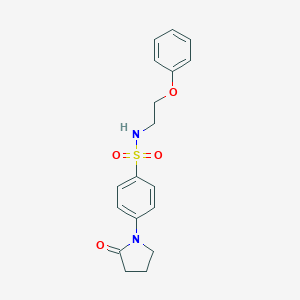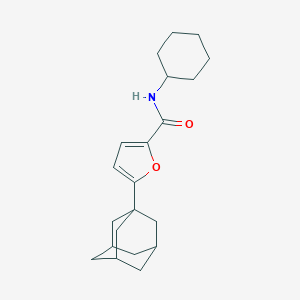
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPPC is a member of the dioxane family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
作用機序
The mechanism of action of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves the inhibition of enzymes known as phosphodiesterases (PDEs). PDEs are responsible for the breakdown of cyclic nucleotides, which are important signaling molecules that regulate a wide range of physiological processes. By inhibiting PDEs, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide increases the levels of cyclic nucleotides in the body, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammatory responses. 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its specificity for certain PDE isoforms. This allows researchers to selectively target specific signaling pathways and investigate their role in various physiological processes. However, one limitation of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide is its relatively low potency compared to other PDE inhibitors, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. One area of interest is the development of more potent and selective PDE inhibitors based on the structure of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in human clinical trials. Additionally, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide may have potential applications in the treatment of inflammatory and autoimmune diseases, although further research is needed to explore these possibilities.
合成法
The synthesis of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves a multi-step process that begins with the reaction of 2-bromoethyl phenyl ether with 2-phenylacetonitrile to form the intermediate compound, 2-phenylacetonitrile-2-(2-phenoxyethyl) ether. This intermediate is then reacted with methylamine to form the final product, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide.
科学的研究の応用
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been used extensively in scientific research due to its potential applications in the field of drug discovery. Specifically, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of various physiological processes, including inflammation, cell growth, and apoptosis.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C20H23NO4/c1-20(14-24-18(25-15-20)16-8-4-2-5-9-16)19(22)21-12-13-23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,22) |
InChIキー |
VZMJFZDJBINXSN-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
正規SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)


![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)


![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)